molecular formula C22H41Na2O10S+ B14024710 Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate

Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate

Cat. No.: B14024710
M. Wt: 543.6 g/mol
InChI Key: DCDGWRWCFLIAOL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyl polyethoxy ether. This intermediate is then reacted with maleic anhydride to form the corresponding half-ester, which is subsequently sulfonated and neutralized with sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves continuous processes to ensure high efficiency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted compounds .

Scientific Research Applications

Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion and interaction in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate is unique due to its combination of mildness and effectiveness as a surfactant. It is particularly valued in formulations where reduced irritation is essential, such as in baby and child care products .

Properties

Molecular Formula

C22H41Na2O10S+

Molecular Weight

543.6 g/mol

IUPAC Name

disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate

InChI

InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-29-13-14-30-15-16-31-17-18-32-21(23)19-20(22(24)25)33(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-1

InChI Key

DCDGWRWCFLIAOL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

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